molecular formula C12H10N2 B2413515 Pyrrolo[1,2-a]quinolin-6-amine CAS No. 865658-88-4

Pyrrolo[1,2-a]quinolin-6-amine

Cat. No.: B2413515
CAS No.: 865658-88-4
M. Wt: 182.226
InChI Key: AZULOXODGQLZMP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinolin-6-amine is a chemical compound with the CAS Number: 865658-88-4 . It has a molecular weight of 182.22 . It is a solid in physical form .


Synthesis Analysis

There have been recent advances in the synthesis of this compound . The synthetic community has shown immense interest in the synthesis of this scaffold . Various synthetic methodologies have been developed over the years .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H10N2/c13-11-4-1-5-12-10 (11)7-6-9-3-2-8-14 (9)12/h1-8H,13H2 .


Chemical Reactions Analysis

The synthesis of this compound involves reactions between azaarenes and α, β -unsaturated aldehydes . These reactions are sequentially catalyzed by the amine and NHC catalyst .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 182.22 .

Scientific Research Applications

Synthesis and Biological Assessment

Pyrrolo[1,2-a]quinolin-6-amine derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. These derivatives, known as tacrine analogues, exhibit selective inhibition of BuChE (butyrylcholinesterase), an enzyme associated with Alzheimer's. Notably, compound 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine showed significant inhibitory activity, suggesting its potential for Alzheimer's treatment (Martins et al., 2011).

Efficient One-Pot Synthesis

In another study, efficient one-pot synthesis methods have been developed for this compound derivatives. These methods involve copper-free Sonogashira coupling reactions, providing a more environmentally friendly and straightforward approach to synthesizing these compounds, which have various potential applications in medicinal chemistry (Keivanloo et al., 2017).

Antimicrobial Activity

This compound derivatives also exhibit promising antimicrobial properties. For instance, certain compounds showed enhanced antimicrobial activity against selected Gram-positive pathogens, highlighting their potential in developing new antimicrobial agents (Es et al., 2005).

Antitumor Activity

The potential of this compound derivatives in cancer treatment has been explored, with some compounds demonstrating significant cytotoxicity against human cancer cell lines. This suggests their application as selective antitumor agents (Nagarapua et al., 2012).

Neurotropic Activity

In neurological research, derivatives of this compound have been investigated for their neurotropic activities. Studies indicate a significant reduction in motor activity in mice after administration of certain compounds, pointing towards their potential in neurology (Zaliznaya et al., 2020).

Mechanism of Action

While the specific mechanism of action for Pyrrolo[1,2-a]quinolin-6-amine is not mentioned in the search results, it’s worth noting that many pyrroloquinoline derivatives have been synthesized and examined for their diverse biological activities .

Safety and Hazards

The safety information for Pyrrolo[1,2-a]quinolin-6-amine includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Pyrrolo[1,2-a]quinolin-6-amine and its derivatives continue to gain attention due to their diverse biological activities and useful functional properties . They are prominent fused heterocyclic structures that exhibit a wide array of biological activity and possess valuable properties as promising functional materials . Therefore, they have attracted much attention with regard to their synthesis .

Properties

IUPAC Name

pyrrolo[1,2-a]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZULOXODGQLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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